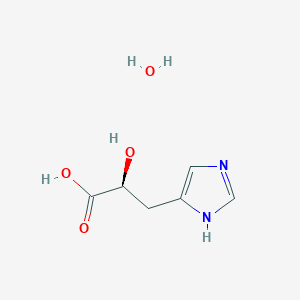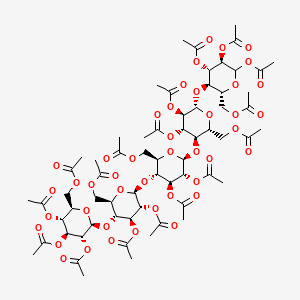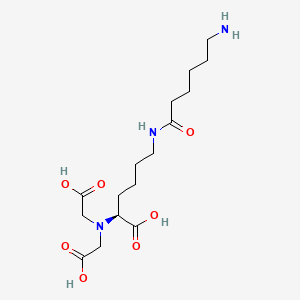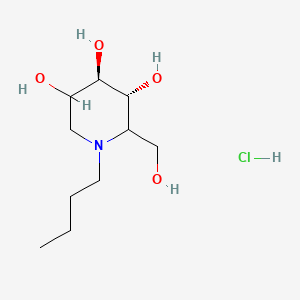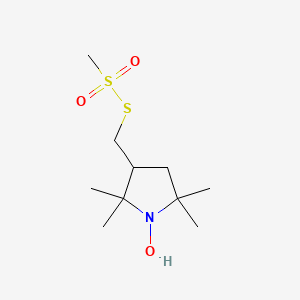
(-)-(1-Oxyl-2,2,5,5-tétraméthylpyrrolidin-3-YL)méthyl méthanethiosulfonate
Vue d'ensemble
Description
“(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” is a sulfhydryl-reactive compound that is useful for reversibly sulfenylating thiol-containing molecules . It is a small compound that enables cysteines and other sulfhydryl groups to be reversibly blocked to facilitate the study of enzyme activation and other protein functions .
Synthesis Analysis
The synthesis of “(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” involves the reaction of MMTS with reduced sulfhydryls (-SH) resulting in their modification to dithiomethane (-S-S-CH3) . The reaction is reversible with DTT or TCEP, restoring the free sulfhydryl .Molecular Structure Analysis
The molecular structure of “(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” can be found in various chemical databases .Chemical Reactions Analysis
The primary chemical reaction of “(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” involves the conversion of sulfhydryl groups on cysteine side chains into -S-S-CH3 . This reaction is reversible with DTT or TCEP, restoring the free sulfhydryl .Physical and Chemical Properties Analysis
The physical and chemical properties of “(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” can be found in various chemical databases .Applications De Recherche Scientifique
Modification des protéines
MTSSL est utilisé dans la modification des protéines . C'est un petit composé qui bloque de manière réversible les cystéines et autres groupes sulfhydryles, permettant l'étude de l'activation enzymatique et d'autres fonctions protéiques . Il convertit les groupes sulfhydryles sur les chaînes latérales de la cystéine en -S-S-CH3 .
Études d'activation enzymatique
MTSSL est utilisé pour étudier l'activation enzymatique . En bloquant les cystéines et autres groupes sulfhydryles, il permet aux chercheurs d'enquêter sur la manière dont les enzymes sont activées et sur leur fonctionnement .
Investigation des fonctions protéiques
Outre l'activation enzymatique, MTSSL est également utilisé pour étudier d'autres fonctions protéiques . En bloquant les groupes sulfhydryles, il permet aux chercheurs d'explorer divers aspects de la fonctionnalité des protéines .
Voies biochimiques impliquant des enzymes dépendantes du thiol
MTSSL est couramment utilisé pour étudier les voies biochimiques impliquant des enzymes dépendantes du thiol . Il réagit avec les sulfhydryles réduits (-SH) ce qui entraîne leur modification en dithiométhane (-S-S-CH3). Le traitement avec des agents réducteurs, tels que le dithiothréitol (DTT), le 2-mercaptoéthanol (2-ME) ou le chlorhydrate de tris(2-carboxyethyl)phosphine (TCEP), clivera les ponts disulfures pour restaurer le sulfhydryle d'origine .
Dynamique structurale et conformationnelle des protéines membranaires
MTSSL est rapporté comme étant utile pour étudier la dynamique structurale et conformationnelle des protéines membranaires
Mécanisme D'action
Target of Action
The primary target of (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate (hereafter referred to as the compound) is DNA , specifically the N7-deoxyguanosine and N3-deoxyadenosine . These are key components of DNA and play a crucial role in the structure and function of the genetic material.
Mode of Action
The compound acts as an alkylating agent . It methylates DNA predominantly on N7-deoxyguanosine and N3-deoxyadenosine, and to a much lesser extent also methylates at other oxygen and nitrogen atoms in DNA bases . This methylation can interfere with the DNA’s normal functioning, leading to changes in the genetic material.
Biochemical Pathways
The compound’s action affects the DNA replication process . It is believed that the compound stalls replication forks, and cells that are homologous recombination-deficient have difficulty repairing the damaged replication forks . This can lead to a variety of downstream effects, including cell cycle arrest, apoptosis, or mutations.
Pharmacokinetics
The compound’s solubility in various solvents suggests that it may have good bioavailability
Result of Action
The compound’s action results in DNA damage . This damage can lead to a variety of cellular effects, depending on the cell’s ability to repair the damage. In some cases, the damage may lead to cell death or apoptosis.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
This compound plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules by converting sulfhydryl groups on cysteine side chains into -S-S-CH3 . The reaction is reversible with DTT or TCEP, restoring the free sulfhydryl . It is used to modify thiol groups in creatine kinase .
Cellular Effects
It is known that it can influence cell function by modifying the activity of thiol-dependent enzymes .
Molecular Mechanism
At the molecular level, (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate exerts its effects by reversibly sulfenylating thiol-containing molecules . Reacting with reduced sulfhydryls (-SH) results in their modification to dithiomethane (-S-S-CH3) .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and its effects can be reversed with reducing agents .
Metabolic Pathways
It is known that the compound can interact with thiol-dependent enzymes .
Propriétés
IUPAC Name |
(3S)-1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8,12H,6-7H2,1-5H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGRMWJGHAOGQV-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)CSS(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](C(N1O)(C)C)CSS(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654073 | |
| Record name | S-{[(3S)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]methyl} methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681034-15-1 | |
| Record name | S-{[(3S)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]methyl} methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How was (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate used to study the BetP transporter dynamics?
A1: The research used (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate, often abbreviated as MTSL, as a spin label to study the conformational changes of the BetP transporter. The spin label was attached to the protein, and Pulsed Electron-Electron Double Resonance (PELDOR) spectroscopy was employed to measure distances between the spin labels. These distances change as the protein undergoes conformational transitions. By analyzing the PELDOR data with molecular dynamics simulations, the researchers were able to correlate specific structural conformations of BetP with different stages of its transport cycle [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B561652.png)
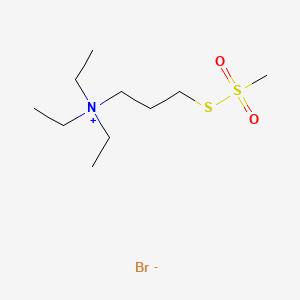
![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B561654.png)
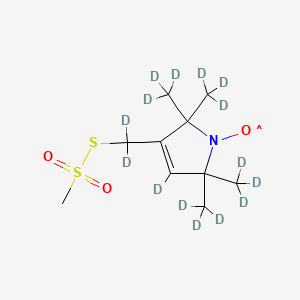
![3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole](/img/structure/B561658.png)

![N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate](/img/structure/B561662.png)
